molecular formula C10H10O5 B1363931 2-(Carboxymethyl)-5-methoxybenzoic acid CAS No. 52962-25-1

2-(Carboxymethyl)-5-methoxybenzoic acid

Cat. No. B1363931
CAS RN: 52962-25-1
M. Wt: 210.18 g/mol
InChI Key: TUJHFMJYEXSKLS-UHFFFAOYSA-N
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Description

“2-(Carboxymethyl)-5-methoxybenzoic acid” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has additional carboxymethyl and methoxy functional groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “2-(Carboxymethyl)-5-methoxybenzoic acid” would consist of a benzene ring (the base structure of benzoic acid) with a carboxymethyl group (-CH2-COOH) and a methoxy group (-OCH3) attached to it .


Chemical Reactions Analysis

The chemical reactions of “2-(Carboxymethyl)-5-methoxybenzoic acid” would likely be influenced by its functional groups. For instance, the carboxyl group (-COOH) can participate in acid-base reactions . The methoxy group (-OCH3) might undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carboxymethyl)-5-methoxybenzoic acid” would be influenced by its functional groups. For example, the presence of the carboxyl and methoxy groups might enhance its solubility in polar solvents .

Scientific Research Applications

1. Synthesis and Regioselectivity

2-(Carboxymethyl)-5-methoxybenzoic acid has been studied in the context of directed ortho-metalation. Nguyen, Castanet, and Mortier (2006) demonstrated the utility of this compound in the synthesis of various substituted 2-methoxybenzoic acids, highlighting its role in achieving regioselectivity in organic synthesis (Nguyen, Castanet, & Mortier, 2006).

2. Radical Zwitterions Formation

The formation of radical zwitterions from methoxylated benzoic acids, including 2-methoxybenzoic acid derivatives, was explored by Steenken, O'Neill, and Schulte‐Frohlinde (1977). Their research using electron spin resonance and spectrophotometric pulse radiolysis techniques offers insights into the radical chemistry of these compounds (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).

3. Structural Analysis and Hydrogen Bonding

The structural characteristics of 2-methoxybenzoic acid and its derivatives have been analyzed in various studies. For instance, Qian and Liu (2012) discussed the hydrogen bonding and molecular arrangement in a compound involving 2-methoxybenzoic acid (Qian & Liu, 2012).

4. Synthesis of Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates using 2-methoxybenzoic acid derivatives has been reported. Wang Yu (2008) described the synthesis of an intermediate of amisulpride, showcasing the role of these compounds in pharmaceutical chemistry (Wang Yu, 2008).

5. Application in Peptide Synthesis

2-Methoxybenzoic acid derivatives have been used in peptide synthesis. Nowick et al. (2000) described the synthesis of an unnatural amino acid mimicking a tripeptide β-strand using a derivative of 2-methoxybenzoic acid, highlighting its application in the field of biochemistry (Nowick et al., 2000).

6. Metal Ion Complex Formation

The ability of 2-methoxybenzoic acid derivatives to form complexes with metal ions has been studied. Zong et al. (2015) prepared and characterized lanthanide complexes using a derivative of 2-methoxybenzoic acid, indicating its potential in coordination chemistry (Zong et al., 2015).

Safety And Hazards

While specific safety data for “2-(Carboxymethyl)-5-methoxybenzoic acid” is not available, compounds with similar functional groups can pose hazards. For instance, carboxylic acids can cause skin and eye irritation .

Future Directions

The future research directions for “2-(Carboxymethyl)-5-methoxybenzoic acid” could involve exploring its potential applications in various fields, such as drug delivery or tissue engineering, similar to other carboxymethyl derivatives .

properties

IUPAC Name

2-(carboxymethyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJHFMJYEXSKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367939
Record name 2-(carboxymethyl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carboxymethyl)-5-methoxybenzoic acid

CAS RN

52962-25-1
Record name 2-Carboxy-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52962-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(carboxymethyl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(carboxymethyl)-5-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.178.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A oven-dried 25 mL three neck round-bottomed flask containing a stirring bar was fitted with a drying tube (CaCl2) and charged with concentrated H2SO4 (12.0 mL). Dichlorovinyl)-5-methoxybenzoic acid (1.69 g, 6.83 mmol) was added portion wise to the stirred solution over 20 min. so that each additional portion was added only after the previous one was completely dissolved. After the addition was complete the reaction was left stirring at room temperature for 2 h and then it was poured onto ice. A precipitate formed and the mixture was stirred until the ice was dissolved. The precipitate was filtered, washed with cold water and dried to give 2-(carboxymethyl)-5-methoxybenzoic acid as an off-white solid (1.18 g, 82%). Spectral data for this compound were consistent with those in the literature. M.p. 175-177° C. (lit. m.p. 180-182° C.); 1H NMR (400 MHz, DMSO-d6): δ=12.36 (br. s, 2H), 7.39 (d, J=2.6 Hz, 1H), 7.24 (d, J=8.4 Hz, 1H), 7.08 (dd, J=8.4 Hz, J=2.6 Hz, 1H), 3.84 (s, 2H), 3.78 (s, 3H).
[Compound]
Name
three
Quantity
25 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Name
Quantity
12 mL
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Quantity
1.69 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Müjde - 2010 - open.metu.edu.tr
Due to the wide range of physiological activities, heterocycles containing nitrogen and oxygen have always attracted the interest of chemists. The objective of this research is to develop …
Number of citations: 3 open.metu.edu.tr
AA Kılıklı - 2010 - open.metu.edu.tr
Synthesizing nitrogen containing heterocyclic compounds is one of the leading research areas throughout the organic chemistry due to their significant activities on biological systems. …
Number of citations: 2 open.metu.edu.tr
Ç Dengiz - 2011 - open.metu.edu.tr
Pyrazoles, isoindolinones, benzodizepinones and dihydroquinolinones are very important heterocycles for their biological properties. Many pharmaceutical agents include these units …
Number of citations: 0 open.metu.edu.tr
MA Cinelli, PVN Reddy, PC Lv, JH Liang… - Journal of medicinal …, 2012 - ACS Publications
Hydroxylated analogues of the anticancer topoisomerase I (Top1) inhibitors indotecan (LMP400) and indimitecan (LMP776) have been prepared because (1) a variety of potent Top1 …
Number of citations: 60 pubs.acs.org
AG Collar - 2019 - tara.tcd.ie
Lactams are a large family of compounds containing a cyclic amide that are present in a wide variety of natural products and drugs. 1 There are different types of lactams classified …
Number of citations: 0 www.tara.tcd.ie
J Zhu, R Li, Y Su, P Gu - The Journal of Organic Chemistry, 2019 - ACS Publications
Rh-catalyzed intramolecular condensation of the benzyl azides with α-aryldiazoesters was explored. The reaction proceeded through the nucleophilic attack of the organic azide onto a …
Number of citations: 10 pubs.acs.org
S ÖZCAN, Z Ekmekci, B MÜJDE… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
New fused tetrazolone derivatives were synthesized using homophthalic and maleic anhydrides. Treatment of anhydrides with trimethylsilyl azide opened the lactone rings and formed …
Number of citations: 2 journals.tubitak.gov.tr

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